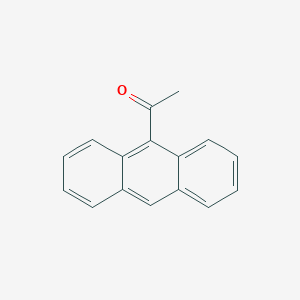

9-Acetylanthracene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-anthracen-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXNVJDXUHMAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229061 | |

| Record name | 9-Anthryl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-04-3 | |

| Record name | 9-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthryl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetylanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acetylanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthryl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-anthryl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Acetylanthracene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML7NJ26MBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Acetylanthracene (CAS 784-04-3) for Researchers and Drug Development Professionals

An Introduction to 9-Acetylanthracene: A Versatile Building Block in Chemical Biology and Drug Discovery

This compound, identified by the CAS number 784-04-3, is a polycyclic aromatic hydrocarbon (PAH) derivative of anthracene (B1667546).[1] This yellow crystalline solid has garnered significant attention in various scientific fields due to its unique photochemical properties and its utility as a versatile starting material in organic synthesis.[1][2] For researchers, scientists, and professionals in drug development, this compound serves as a crucial scaffold for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer agents and fluorescent probes for biological imaging.[2][3]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 784-04-3 | [4] |

| Molecular Formula | C₁₆H₁₂O | [4] |

| Molecular Weight | 220.27 g/mol | [4] |

| Appearance | Yellow to yellow-brown crystalline powder | [1] |

| Melting Point | 75-76 °C | [4] |

| Boiling Point | 405.9 ± 14.0 °C at 760 mmHg | N/A |

| Solubility | Insoluble in water. Soluble in organic solvents like benzene (B151609) and dichloromethane. | [5] |

| IUPAC Name | 1-(anthracen-9-yl)ethanone | [4] |

| Synonyms | 9-Anthryl methyl ketone, 1-(9-Anthracenyl)ethanone | [4] |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Pictogram |

| Causes skin irritation. | Wash skin thoroughly after handling. | GHS07 |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 |

| Use only outdoors or in a well-ventilated area. | ||

| IF ON SKIN: Wash with plenty of soap and water. | ||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of bioactive derivatives, along with a standard protocol for evaluating their cytotoxic effects, are provided below.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acetylation

This protocol describes the widely used Friedel-Crafts acetylation of anthracene to produce this compound.[6]

Materials:

-

Purified anthracene (0.28 mole)

-

Anhydrous benzene (320 ml)

-

Reagent grade acetyl chloride (1.68 moles)

-

Anhydrous aluminum chloride (0.56 mole)

-

Ice-calcium chloride cooling mixture

-

1-L three-necked flask equipped with a thermometer, calcium chloride drying tube, motor-driven stirrer, and an addition funnel.

Procedure:

-

Suspend the purified anthracene in anhydrous benzene and acetyl chloride in the three-necked flask.

-

Cool the flask using the ice-calcium chloride mixture to a temperature between -5°C and 0°C.

-

Slowly add anhydrous aluminum chloride in small portions, ensuring the temperature is maintained within the specified range.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Allow the reaction temperature to slowly rise to 10°C.

-

The resulting red complex is collected by suction filtration and washed with dry benzene.

-

The complex is then carefully added in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.

-

The crude this compound is collected by suction filtration.

-

For purification, the crude product is refluxed in 95% ethanol for 20 minutes, cooled, and filtered to remove any unreacted anthracene.

-

The filtrate containing the dissolved product is then cooled slowly (finally to 0–5°C) to crystallize the this compound.

-

A second recrystallization from 95% ethanol yields the purified product.

Protocol 2: Synthesis of 9-Anthracenyl Chalcone (B49325) Derivatives

This protocol details the synthesis of a series of bioactive 9-anthracenyl chalcone derivatives from this compound, which have demonstrated anticancer activity.[3]

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Magnesium oxide nanoparticles (MgO NPs) as a catalyst

-

50% Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and a substituted aromatic aldehyde in 50% ethanol.

-

Add a catalytic amount of MgO nanoparticles to the solution.

-

Stir the reaction mixture at room temperature for approximately 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Protocol 3: Cytotoxicity Evaluation of 9-Anthracenyl Chalcones using the Sulforhodamine B (SRB) Assay

This protocol is adapted from the methodology used to evaluate the anticancer activity of the synthesized 9-anthracenyl chalcones.[3] The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., HeLa, MIAPACA, U-87, SIHA)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

9-Anthracenyl chalcone derivatives

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 9-anthracenyl chalcone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Allow the plates to air dry and then add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The GI₅₀ (Growth Inhibition of 50%) value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development is exemplified by its use as a precursor for compounds that can induce apoptosis in cancer cells. Chalcones, including those derived from this compound, are known to trigger programmed cell death.[3] A generalized workflow for the synthesis and evaluation of these compounds, along with a representative apoptotic signaling pathway, is illustrated below.

Caption: Workflow from synthesis to biological evaluation and the resulting apoptotic pathway.

Conclusion

This compound stands as a significant and versatile chemical entity for professionals in research and drug development. Its straightforward synthesis and reactive acetyl group provide an accessible entry point for the creation of a diverse range of derivatives. The successful synthesis and demonstrated anticancer activity of 9-anthracenyl chalcones underscore the potential of this scaffold in the development of novel therapeutic agents. The detailed protocols and conceptual workflows provided in this guide aim to facilitate further exploration and application of this compound in the ongoing quest for new and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 9-Acetylanthracene via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 9-acetylanthracene through the Friedel-Crafts acylation of anthracene (B1667546). This important reaction serves as a cornerstone in the functionalization of polycyclic aromatic hydrocarbons, paving the way for the development of novel materials and pharmaceutical agents. This document outlines the reaction mechanism, detailed experimental protocols, potential side reactions, and key data presented for easy reference.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the introduction of an acyl group onto an aromatic ring.[1][2] In the case of anthracene, a polycyclic aromatic hydrocarbon, the position of acylation is highly dependent on the reaction conditions, particularly the choice of solvent.[3] The synthesis of this compound is of significant interest as it serves as a precursor for various luminescent compounds and other functional organic materials.[4][5] This guide focuses on the specific conditions that favor the formation of the 9-substituted isomer.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of anthracene proceeds via an electrophilic aromatic substitution mechanism.[6] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[3][7] This acylium ion is then attacked by the electron-rich π-system of the anthracene ring.

The regioselectivity of the acylation of anthracene is a critical aspect of this synthesis. While anthracene has three non-equivalent positions for substitution (1, 2, and 9), the 9-position is often the kinetically favored product under specific conditions.[8] The choice of solvent plays a crucial role in directing the substitution. For instance, using chloroform (B151607) as a solvent tends to favor the formation of this compound, whereas ethylene (B1197577) chloride leads to a higher yield of 1-acetylanthracene, and nitrobenzene (B124822) can promote the formation of 2-acetylanthracene (B17958).[3] It is also noteworthy that under certain conditions, isomerization of the initially formed product can occur. For example, this compound can isomerize to the more thermodynamically stable 2-acetylanthracene.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Anthracene | 178.23 | 214-215 | Colorless to pale yellow solid | 120-12-7 |

| Acetyl Chloride | 78.50 | -112 | Colorless fuming liquid | 75-36-5 |

| Aluminum Chloride | 133.34 | 192.6 (sublimes) | White to pale yellow solid | 7446-70-0 |

| This compound | 220.27 | 75-76 | Yellow to yellow-brown crystalline powder | 784-04-3 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value | Reference |

| Solvent | Anhydrous Benzene (B151609) | [10] |

| Acylating Agent | Acetyl Chloride | [10] |

| Catalyst | Anhydrous Aluminum Chloride | [10] |

| Reaction Temperature | -5°C to 10°C | [10] |

| Typical Yield | 57-60% | [10] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Friedel-Crafts acylation of anthracene.[10]

Materials:

-

Purified anthracene (50 g, 0.28 mole)

-

Anhydrous benzene (320 ml)

-

Reagent grade acetyl chloride (120 ml, 1.68 moles)

-

Anhydrous aluminum chloride (75 g, 0.56 mole)

-

Ice

-

Concentrated hydrochloric acid

Equipment:

-

1-L three-necked flask

-

Motor-driven sealed stirrer

-

Thermometer

-

Calcium chloride drying tube

-

125-ml Erlenmeyer flask with a rubber addition tube

-

Ice-calcium chloride cooling bath

-

Sintered-glass funnel or Büchner funnel with glass wool

-

600-ml beaker

-

Suction filter apparatus

-

Reflux condenser

Procedure:

-

Reaction Setup: In a 1-L three-necked flask, suspend 50 g (0.28 mole) of purified anthracene in 320 ml of anhydrous benzene and 120 ml (1.68 moles) of reagent grade acetyl chloride. Equip the flask with a thermometer immersed in the suspension, an efficient motor-driven sealed stirrer, a calcium chloride drying tube, and a rubber addition tube connected to a 125-ml Erlenmeyer flask containing 75 g (0.56 mole) of anhydrous aluminum chloride.[10]

-

Catalyst Addition: Cool the reaction flask in an ice-calcium chloride bath. Add the anhydrous aluminum chloride in small portions from the Erlenmeyer flask at a rate that maintains the internal temperature between -5°C and 0°C.[10]

-

Reaction: After the complete addition of aluminum chloride, stir the mixture for an additional 30 minutes, then allow the temperature to rise slowly to 10°C. A red complex will form.[10]

-

Isolation of the Intermediate Complex: Collect the red complex by suction filtration using a sintered-glass funnel and wash it thoroughly with dry benzene. This step should be performed rapidly to minimize exposure to atmospheric moisture.[10]

-

Hydrolysis: Add the collected complex in small portions with stirring to a 600-ml beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[10]

-

Product Isolation: Allow the mixture to warm to room temperature. The crude this compound will precipitate. Collect the crude product by suction filtration.[6][10]

-

Purification:

-

Digest the crude product by refluxing for about 20 minutes with 100–150 ml of boiling 95% ethanol.[10]

-

Cool the suspension quickly to near room temperature and filter rapidly with suction to remove any unreacted anthracene.[10]

-

The this compound will crystallize from the filtrate upon slow cooling (finally to 0–5°C in an icebox).[10]

-

A second recrystallization from 95% ethanol should yield 35–37 g (57–60%) of light-tan granules of this compound with a melting point of 75–76°C.[10]

-

Potential Side Reactions and Troubleshooting

The Friedel-Crafts acylation of anthracene can lead to a mixture of products. Understanding and controlling these side reactions is crucial for obtaining a high yield of the desired this compound.

-

Isomer Formation: As mentioned earlier, the formation of 1-acetylanthracene and 2-acetylanthracene are common side reactions. The product distribution is highly dependent on the solvent and other reaction conditions.[3]

-

Polysubstitution: Diacetylation can be a significant side reaction, leading to products such as 1,5- and 1,8-diacetylanthracene.[3] To minimize polysubstitution, it is important to control the stoichiometry of the reactants and avoid a large excess of the acylating agent and catalyst.

-

Low Yield: A low yield of the desired product can result from incomplete reaction or product loss during workup. Ensuring anhydrous conditions is critical as moisture deactivates the aluminum chloride catalyst.[3] Careful execution of the hydrolysis and purification steps is also essential to maximize product recovery.

Visualizations

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Mechanism of the Friedel-Crafts Acylation of Anthracene.

References

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 784-04-3 [chemicalbook.com]

- 5. This compound 98 784-04-3 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Acetylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-Acetylanthracene. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for NMR spectral analysis, designed to assist researchers in the fields of chemistry and drug development in their analytical and structural elucidation endeavors.

Introduction to this compound and NMR Spectroscopy

This compound is an aromatic ketone derived from anthracene (B1667546). Its chemical structure, featuring a polycyclic aromatic system and a carbonyl group, gives rise to a characteristic NMR spectrum that is invaluable for its identification and for studying its chemical environment. NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. This guide focuses on the two most common types of NMR spectroscopy for organic molecules: ¹H (proton) and ¹³C (carbon-13) NMR.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the anthracene protons, and a singlet in the aliphatic region, corresponding to the acetyl methyl protons. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the carbonyl group.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Solvent | Spectrometer Frequency |

| H-1, H-8 | ~8.42 | CDCl₃ | 400 MHz |

| H-4, H-5 | ~7.99 | CDCl₃ | 400 MHz |

| H-10 | ~7.83 | CDCl₃ | 400 MHz |

| H-2, H-3, H-6, H-7 | ~7.47 | CDCl₃ | 400 MHz |

| -COCH₃ | ~2.78 | CDCl₃ | 400 MHz |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound shows signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the sixteen aromatic carbons of the anthracene core. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| C=O | ~202.1 | CDCl₃ |

| C-9 | ~136.1 | CDCl₃ |

| C-4a, C-10a | ~131.5 | CDCl₃ |

| C-8a, C-9a | ~128.8 | CDCl₃ |

| C-1, C-8 | ~128.5 | CDCl₃ |

| C-4, C-5 | ~126.8 | CDCl₃ |

| C-2, C-7 | ~125.5 | CDCl₃ |

| C-3, C-6 | ~125.3 | CDCl₃ |

| C-10 | ~124.8 | CDCl₃ |

| -COCH₃ | ~30.2 | CDCl₃ |

Note: Assignments are based on typical chemical shift ranges for similar aromatic ketones and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This helps to improve the magnetic field homogeneity.

-

Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm for aromatic compounds.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): Typically 0-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

-

Number of Scans (NS): This can range from several hundred to several thousand scans depending on the sample concentration and the desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integration (for ¹H NMR): The relative areas of the peaks are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are identified.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis of NMR data, from initial sample preparation to the final structural elucidation.

Caption: Logical workflow for NMR spectral analysis.

This guide provides foundational NMR data and methodologies for this compound. For more complex structural problems, advanced 2D NMR techniques such as COSY, HSQC, and HMBC may be necessary for complete and unambiguous signal assignments.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 9-Acetylanthracene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of 9-Acetylanthracene, a key building block in the synthesis of various organic compounds. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices, a common requirement in pharmaceutical research and development. This document details the characteristic fragment ions observed, outlines typical experimental protocols for its analysis, and presents a logical framework for its fragmentation pathway.

Quantitative Fragmentation Data

The mass spectrometric analysis of this compound yields a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions observed under Electron Ionization (EI) and Electrospray Ionization (ESI), are summarized below for clear comparison.

| Ionization Method | Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) | Proposed Fragment |

| Electron Ionization (EI) | 220 ([M]⁺•) | 205 | 99.9 | [M - CH₃]⁺ |

| 177 | 68.8 | [M - CH₃CO]⁺ or [Anthracene]⁺• | ||

| 176 | 58.7 | [Anthracene - H]⁺ | ||

| 43 | 31.9 | [CH₃CO]⁺ | ||

| 151 | 19.8 | Further fragmentation of Anthracene (B1667546) core | ||

| Electrospray Ionization (ESI-MS2) | 221 ([M+H]⁺) | 179 | 47.2 | [M+H - C₂H₂O]⁺ |

| 178 | 16.4 | [Anthracene]⁺• | ||

| 193 | 10.9 | [M+H - CO]⁺ | ||

| 203 | 3.7 | [M+H - H₂O]⁺ |

Experimental Protocols

The data presented in this guide are typically obtained using high-resolution mass spectrometry coupled with a chromatographic separation method. Below are representative methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Instrumentation : A typical setup would involve a Gas Chromatograph coupled to a Mass Spectrometer, such as a JEOL JMS-DX-300 or equivalent.[1]

-

Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

-

Gas Chromatography (GC) Conditions :

-

Injector : Split/splitless injector, typically operated at 250-280 °C.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program : An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions :

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

-

Instrumentation : A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Q Exactive Plus Orbitrap (Thermo Scientific) or similar.[1]

-

Sample Preparation : A solution of this compound is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

-

Liquid Chromatography (LC) Conditions :

-

Column : A C18 reversed-phase column (e.g., Kinetex C18 EVO, 2.6 µm, 2.1x50 mm).[1]

-

Mobile Phase : A gradient elution is typically employed using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient : A typical gradient might start at 5-10% B, ramp to 95-100% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate : 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI).[1]

-

MS Level : MS2 (Tandem Mass Spectrometry) for fragmentation studies.[1]

-

Precursor Ion Selection : The protonated molecule [M+H]⁺ at m/z 221.0961 is selected for fragmentation.[1]

-

Collision Energy : A normalized collision energy (e.g., 35 nominal units) is applied to induce fragmentation.[1]

-

Fragmentation Mode : Higher-energy C-trap dissociation (HCD).[1]

-

Core Fragmentation Pathway of this compound

Under Electron Ionization (EI), this compound undergoes characteristic fragmentation reactions, primarily driven by the stability of the aromatic anthracene core. The fragmentation of aromatic ketones often involves α-cleavage, where the bond between the carbonyl group and the aromatic ring or the alkyl group is broken.[2][3]

The initial event is the ionization of the molecule to form the molecular ion (M⁺•) at m/z 220. The primary fragmentation pathways are illustrated in the diagram below.

Caption: Proposed EI fragmentation pathway of this compound.

The most prominent fragmentation is the loss of a methyl radical (•CH₃) via α-cleavage, resulting in the highly stable anthroyl cation at m/z 205. This ion is the base peak in the EI spectrum, indicating its significant stability. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion leads to the formation of the anthracenyl cation at m/z 177.

Another key fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the anthracene ring, leading to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 and an anthracenyl radical. The observation of a significant peak at m/z 177 can also be attributed to the direct formation of the anthracene radical cation, which then gets protonated to form the ion at m/z 178. The peak at m/z 176 likely arises from the loss of a hydrogen atom from the anthracene cation.

This detailed understanding of the fragmentation pattern of this compound is invaluable for its unambiguous identification in various scientific applications, from metabolic studies to materials science.

References

An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 9-Acetylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of 9-acetylanthracene. This document details the photophysical behavior of this versatile molecule, outlines the experimental protocols for its characterization, and presents available spectroscopic data.

Introduction

This compound is a functionalized polycyclic aromatic hydrocarbon (PAH) that serves as a crucial building block in materials science and photochemical research. Its unique photophysical properties, including its characteristic fluorescence, make it a molecule of interest for applications such as organic light-emitting diodes (OLEDs) and as a molecular probe. The acetyl group at the 9-position of the anthracene (B1667546) core influences its electronic structure and, consequently, its interaction with light. Understanding the UV-Vis absorption and emission spectra of this compound is fundamental to harnessing its potential in various scientific and technological fields.

Photophysical Properties and Spectroscopic Data

For reference, the photophysical data for anthracene in various solvents are presented below.

Table 1: Photophysical Properties of Anthracene in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Molar Absorptivity (ε) at λ_max (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane (B81311) | 356, 375 | 381, 403, 427 | 9,700 at 356.2 nm[1] | 0.36[1] |

| Ethanol | 357, 376 | 382, 404, 428 | Not Reported | 0.27[1] |

| Acetonitrile | 356, 375 | 382, 404, 428 | Not Reported | Not Reported |

Data for anthracene is provided as a reference due to the limited availability of specific experimental data for this compound.

Experimental Protocols

The characterization of the UV-Vis absorption and emission spectra of this compound involves standardized experimental procedures.

UV-Vis Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1x10⁻³ M. From this stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically below 1.0).

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum of the sample in a 1 cm path-length quartz cuvette against a solvent blank over a wavelength range of approximately 250-500 nm. The wavelengths corresponding to the absorption peaks are the absorption maxima (λ_max).

-

Quantification: The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy is used to determine the emission spectrum of a molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at its longest wavelength absorption maximum (λ_max). Record the fluorescence emission spectrum over a wavelength range starting approximately 10 nm above the excitation wavelength to around 600 nm. The wavelengths of the emission peaks are the emission maxima (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) quantifies the efficiency of the fluorescence process. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to this compound. For anthracene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) or anthracene in cyclohexane (Φ_f ≈ 0.36) are suitable standards.[1]

-

Solution Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the this compound sample and the standard, respectively.

-

Visualizing Experimental Workflows and Photophysical Processes

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the fundamental photophysical processes of absorption and emission.

References

Unveiling the Photophysical intricacies of 9-Acetylanthracene: A Technical Guide

Core Photophysical Properties of 9-Acetylanthracene

This compound is a functionalized polycyclic aromatic hydrocarbon known for its unique photophysical behavior. Upon photoexcitation, it exhibits fluorescence and is also known to undergo efficient intersystem crossing to populate the triplet state. This propensity for triplet state formation is a key characteristic, with some studies suggesting a near-quantitative triplet yield. The fluorescence of this compound is also reported to be sensitive to its environment, including quenching by molecular oxygen. Furthermore, its fluorescence lifetime and quantum yield can be modulated through the formation of cocrystals.

Quantitative Photophysical Data

A comprehensive compilation of the fluorescence quantum yield (Φf) and lifetime (τf) of this compound in various solvents is not extensively documented in publicly available literature. The data that is available is often specific to a particular study and may not cover a broad range of solvents. For comparative purposes, data for the parent compound, anthracene (B1667546), is often used as a benchmark. For instance, anthracene has a fluorescence quantum yield of approximately 0.27 in ethanol (B145695) and 0.36 in cyclohexane. The substitution of the acetyl group at the 9-position is expected to influence these values.

To facilitate further research and provide a standardized framework, this guide presents the established experimental protocols for determining these parameters.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546, or 9,10-diphenylanthracene (B110198) in cyclohexane, Φf ≈ 0.95)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, toluene)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound and the chosen fluorescence standard in the desired solvent.

-

From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.

-

-

Fluorescence Measurement:

-

In the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is crucial to maintain identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where:

-

Φ is the fluorescence quantum yield

-

Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

-

This compound solution

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed photodetector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)

-

TCSPC electronics

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute colloidal silica (B1680970) suspension)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution in place of the fluorescent sample. The excitation and emission wavelengths should be the same for this measurement.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Excite the sample with the pulsed light source and collect the emitted photons with the high-speed detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

-

Data Acquisition:

-

A histogram of these time delays is constructed, representing the fluorescence decay profile. Data is collected until a sufficient number of photons are accumulated in the peak channel for good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence lifetime (τ) is extracted by fitting the experimental decay data to an exponential decay model, after deconvolution of the IRF. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the initial intensity.

-

Visualizing the Processes

To better understand the experimental workflows and the underlying photophysical events, the following diagrams are provided.

An In-Depth Technical Guide to the Solubility of 9-Acetylanthracene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Acetylanthracene

This compound (C₁₆H₁₂O) is a polycyclic aromatic ketone.[1] Its anthracene (B1667546) core imparts fluorescent properties, making it a valuable building block in the synthesis of luminescent materials, organic light-emitting diodes (OLEDs), and fluorescent probes.[2] Understanding its solubility is critical for its synthesis, purification, formulation, and application in these fields. Solubility data informs the choice of solvents for reaction media, crystallization, and the preparation of solutions for various analytical and preparative purposes.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, the solubility of this compound has been qualitatively described in several common organic solvents. As a general principle, this nonpolar aromatic compound tends to be more soluble in nonpolar or weakly polar organic solvents.[3] The following table summarizes the available qualitative data.

| Solvent | Solubility Description | References |

| Water | Insoluble | [2][4][5] |

| Benzene | Soluble | [2][6] |

| Dichloromethane | Soluble | [2] |

| Chloroform | Slightly Soluble | [2][4] |

| Ethanol | Soluble (used for recrystallization) | [4][6] |

| Methanol | Slightly Soluble (sonication may aid) | [2][4] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[7] This can be followed by gravimetric analysis to quantify the dissolved solute.

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Syringe filters (Teflon/PTFE, appropriate pore size, e.g., 0.22 µm)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Securely cap the vials/flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials/flasks in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium (i.e., when the concentration of the solute in solution no longer changes over time).

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials/flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution in the pre-weighed dish.

-

Evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (75-76°C).[4] A vacuum oven is recommended for efficient solvent removal at lower temperatures.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved this compound = (Final constant mass of the dish + residue) - (Tare mass of the empty dish)

-

Mass of the solvent = (Mass of the filtered solution) - (Mass of dissolved this compound)

-

Solubility is typically expressed in terms of mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., g/100 mL solvent). The density of the solvent at the experimental temperature will be required for the latter.

-

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask and gravimetric method.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | C16H12O | CID 69911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 784-04-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dissolutiontech.com [dissolutiontech.com]

In-depth Technical Guide to the Photophysical Properties of 9-Acetylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 9-acetylanthracene, a key aromatic ketone utilized in materials science and photochemistry. This document collates available quantitative data, details experimental methodologies for characterization, and presents visualizations of the underlying photophysical processes to support advanced research and development.

Core Photophysical Data

The photophysical behavior of this compound is significantly influenced by the solvent environment. The following tables summarize key quantitative data for its absorption, emission, and excited-state dynamics in various solvents.

| Solvent | Absorption Maxima (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λ_abs |

| Cyclohexane | 348, 366, 386 | Data not available |

| Ethanol | 349, 367, 387 | Data not available |

| Acetonitrile | 348, 366, 386 | Data not available |

| Solvent | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ_f) (ns) | Intersystem Crossing Quantum Yield (Φ_ISC) |

| Cyclohexane | 405, 428, 453 | Negligible | Data not available | ~0.8[1] |

| Ethanol | 435 | Data not available | Data not available | Data not available |

| Acetonitrile | 438 | Data not available | Data not available | Data not available |

Note: this compound exhibits very weak to negligible fluorescence in nonpolar solvents due to a highly efficient intersystem crossing to the triplet state.[1]

Photophysical Processes and Jablonski Diagram

The photophysical behavior of this compound upon absorption of light can be visualized using a Jablonski diagram. Key processes include absorption (excitation from the ground singlet state S₀ to higher singlet states Sₙ), internal conversion (non-radiative relaxation to the lowest excited singlet state S₁), fluorescence (radiative decay from S₁ to S₀), and intersystem crossing (a non-radiative transition from S₁ to the triplet manifold, T₁). Due to the presence of the carbonyl group, the n-π* and π-π* electronic states play a crucial role in its photophysics.

Caption: Jablonski diagram for this compound.

Experimental Protocols

Accurate determination of the photophysical parameters of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

Absorption and Emission Spectroscopy

This protocol outlines the procedure for determining the absorption and emission maxima of this compound.

Caption: Workflow for absorption and emission spectroscopy.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the absorption maximum to avoid inner-filter effects.

-

Absorption Measurement: Use a UV-Vis spectrophotometer to record the absorption spectrum. The wavelength of maximum absorbance (λ_abs) is determined.

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its determined λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) is determined by comparing the fluorescence intensity of this compound to a standard with a known quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Methodology:

-

Solution Preparation: Prepare a series of solutions of varying concentrations for both the this compound sample and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene). The absorbances of all solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_x) is calculated using the equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²), where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The excited-state lifetime (τ_f) is measured using the time-correlated single photon counting (TCSPC) technique.

References

Unraveling the Photophysics of 9-Acetylanthracene: A Deep Dive into Intersystem Crossing and Triplet State Formation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Acetylanthracene, a functionalized polycyclic aromatic hydrocarbon, has garnered significant attention in photochemical research due to its unique photophysical properties, particularly its highly efficient population of the triplet state. This technical guide provides an in-depth analysis of the intersystem crossing (ISC) and triplet state formation processes in this compound. Understanding these mechanisms is pivotal for applications in photosensitization, organic light-emitting diodes (OLEDs), and photodynamic therapy. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Photophysical Processes: From Excitation to Triplet Formation

Upon absorption of light, this compound is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). While fluorescence is a possible de-excitation pathway, for this compound, intersystem crossing to the triplet manifold is the dominant process, leading to a near-quantitative triplet population.[1][2] This high efficiency is attributed to several key factors, including the presence of a low-lying nπ* singlet state, which facilitates spin-orbit coupling with a nearby ππ* triplet state, a phenomenon explained by El-Sayed's rule. The relative energies of the singlet and triplet excited states (¹nπ, ¹ππ, and ³ππ*) play a crucial role in the rate and efficiency of this process.[2]

The excited-state dynamics of this compound are governed by the interplay between these different electronic states. The acetyl group at the 9-position significantly influences these dynamics when compared to other regioisomers like 1- and 2-acetylanthracene.[1] The greater stabilization of the ¹nπ* state relative to the ¹ππ* state and strong spin-orbit coupling are key to the divergent triplet population in this compound.[1]

Quantitative Photophysical Data

The following tables summarize the key quantitative data reported for the photophysical processes of this compound.

| Parameter | Value | Solvent/Conditions | Reference |

| Intersystem Crossing Quantum Yield (ΦISC) | 0.8 ± 0.1 | Not specified | [3] |

| Intersystem Crossing Quantum Yield (ΦISC) | Near-quantitative | Not specified | [1][2] |

| Fluorescence | Weak in nonpolar fluid media | Nonpolar fluid media | [3] |

Table 1: Intersystem Crossing Quantum Yield of this compound

| State | Lifetime | Method | Reference |

| Triplet State | - | Laser Flash Photolysis | [4] |

| Excited Singlet State | - | Time-Resolved Fluorescence Spectroscopy | [2] |

Table 2: Excited State Lifetimes of this compound (Specific lifetime values were not found in the provided search results)

Experimental Protocols

The characterization of intersystem crossing and triplet state formation in this compound relies on sophisticated spectroscopic techniques. Below are detailed methodologies for key experiments.

Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the properties of transient species such as triplet states.

Objective: To observe and characterize the triplet-triplet absorption spectrum and determine the triplet state lifetime of this compound.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile) is prepared and degassed to remove oxygen, which can quench the triplet state.

-

Excitation: The sample is excited with a short, high-energy laser pulse (e.g., from a Nd:YAG laser at 355 nm).[4] This populates the excited singlet state, which then undergoes intersystem crossing to the triplet state.

-

Monitoring: A second, lower-intensity light source (monitoring lamp) is passed through the sample at a right angle to the excitation laser.

-

Detection: The change in absorbance of the monitoring light is measured as a function of time and wavelength using a monochromator and a fast detector (e.g., a photomultiplier tube).

-

Data Analysis: The transient absorption spectrum of the triplet state is recorded. The decay kinetics of the transient absorption signal are analyzed to determine the triplet state lifetime.[4]

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the lifetime of the excited singlet state and provides insights into the competition between fluorescence and non-radiative decay pathways like intersystem crossing.

Objective: To determine the fluorescence lifetime (τf) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.

-

Excitation: The sample is excited with a picosecond or femtosecond pulsed laser source at a wavelength absorbed by the molecule.

-

Detection: The fluorescence emission is collected and its intensity is measured as a function of time using a high-speed detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime. A short fluorescence lifetime, coupled with a high triplet quantum yield, indicates an efficient intersystem crossing process.

Visualizing the Photophysical Pathways and Experimental Workflows

To further elucidate the complex processes involved in the photophysics of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Jablonski diagram for this compound.

Caption: Workflow for a Laser Flash Photolysis experiment.

Caption: Key relationships in the ISC mechanism of this compound.

Conclusion

The efficient intersystem crossing and subsequent high triplet state quantum yield of this compound are defining features of its photophysical behavior. This is primarily dictated by the energetic proximity and favorable spin-orbit coupling between the ¹nπ* and ³ππ* states. A thorough understanding of these fundamental processes, facilitated by techniques such as laser flash photolysis and time-resolved fluorescence spectroscopy, is essential for leveraging the unique properties of this compound in various scientific and technological applications. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working in photochemistry, materials science, and drug development.

References

Methodological & Application

9-Acetylanthracene as a Photosensitizer in Organic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Acetylanthracene is a functionalized polycyclic aromatic hydrocarbon with well-defined photophysical properties that make it a compelling candidate for use as a photosensitizer in various organic reactions.[1] Its utility stems from its strong absorption in the UV-A region, and more importantly, a high quantum yield for intersystem crossing to the triplet state. This allows it to efficiently absorb light energy and transfer it to other molecules, thereby initiating photochemical transformations without being consumed in the process. These application notes provide an overview of the key photophysical data of this compound, a detailed protocol for its synthesis, and generalized protocols for its application in photosensitized organic reactions.

Photophysical and Chemical Data of this compound

The efficacy of a photosensitizer is determined by its photophysical properties. The following table summarizes key data for this compound.

| Property | Value | Notes |

| Molecular Formula | C₁₆H₁₂O | |

| Molecular Weight | 220.27 g/mol | [2] |

| Melting Point | 75-76 °C | [1][2] |

| Appearance | Yellow to yellow-brown crystalline powder | [3] |

| Solubility | Soluble in organic solvents like benzene (B151609), chloroform, and methanol. Insoluble in water. | [2] |

| Intersystem Crossing Quantum Yield (Φ_isc) | 0.8 ± 0.1 | This high value indicates efficient formation of the triplet excited state, which is crucial for a triplet photosensitizer. |

Synthesis of this compound

This compound can be synthesized via the Friedel-Crafts acetylation of anthracene (B1667546).

Experimental Protocol: Synthesis of this compound

Materials:

-

Anthracene (purified)

-

Anhydrous benzene

-

Acetyl chloride (reagent grade)

-

Anhydrous aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

1-L three-necked flask equipped with a thermometer, mechanical stirrer, and addition funnel with a drying tube

Procedure:

-

Suspend 50 g (0.28 mole) of purified anthracene in 320 ml of anhydrous benzene and 120 ml (1.68 moles) of acetyl chloride in the 1-L three-necked flask.

-

Cool the flask in an ice-salt bath.

-

Slowly add 75 g (0.56 mole) of anhydrous aluminum chloride in small portions, maintaining the internal temperature between -5°C and 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

-

The resulting red complex is collected by suction filtration and washed with dry benzene.

-

The complex is then carefully added in portions to a mixture of ice and concentrated hydrochloric acid with stirring.

-

Once the complex has decomposed, the crude this compound is collected by suction filtration.

-

The crude product is purified by recrystallization from 95% ethanol to yield light-tan granules.[1]

Applications in Photosensitized Organic Reactions

With its high triplet energy and quantum yield, this compound is a suitable photosensitizer for a range of organic reactions that proceed through a triplet-sensitized mechanism.

(E/Z) Isomerization of Alkenes

A common application of triplet photosensitizers is the isomerization of alkenes. The photosensitizer absorbs a photon, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to an alkene. This allows for the rotation around the carbon-carbon double bond, leading to a change in stereochemistry. The reaction proceeds until a photostationary state, a specific ratio of E and Z isomers, is reached.

[4+2] and [2+2] Cycloaddition Reactions

This compound can be employed to facilitate photocycloaddition reactions. By transferring its triplet energy to a suitable diene or alkene, it can promote the formation of cyclic products. For instance, it can sensitize the dimerization of dienes or the cycloaddition of an alkene to a diene. Anthracene derivatives themselves are known to undergo [4+4] and [4+2] cycloadditions upon photoexcitation.[1]

General Mechanism of Photosensitization

The general mechanism for a triplet-sensitized reaction, such as alkene isomerization, is depicted below.

References

9-Acetylanthracene as a Fluorescent Probe for Metal Ion Detection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Acetylanthracene is a fluorescent aromatic ketone that holds significant promise as a sensitive and selective probe for the detection of various metal ions. Its utility stems from the inherent fluorescence of the anthracene (B1667546) core, which can be modulated upon interaction with specific metal ions. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe, targeting researchers in materials science, analytical chemistry, and drug development. While specific quantitative data for this compound's interaction with a wide range of metal ions is not extensively documented in publicly available literature, this guide provides a robust framework for its application and characterization, with illustrative data. The primary mechanism of detection is fluorescence quenching, where the presence of a metal ion decreases the fluorescence intensity of the probe.

Principle of Detection: Fluorescence Quenching

The fundamental principle behind the use of this compound as a metal ion sensor is fluorescence quenching. In its free state, this compound exhibits strong fluorescence upon excitation with UV light. When a metal ion is introduced, it can interact with the acetyl group of the this compound molecule. This interaction can lead to a decrease in the fluorescence intensity through several mechanisms, including:

-

Photoinduced Electron Transfer (PET): The metal ion can act as an electron acceptor, facilitating the transfer of an electron from the excited state of the anthracene core, leading to a non-radiative decay pathway.

-

Energy Transfer: The metal ion may have electronic energy levels that overlap with the emission spectrum of this compound, allowing for non-radiative energy transfer.

-

Formation of a Non-fluorescent Complex: The binding of the metal ion can induce a conformational change in the this compound molecule, leading to the formation of a non-fluorescent ground-state complex.

The extent of fluorescence quenching is typically proportional to the concentration of the metal ion, allowing for quantitative analysis.

Signaling Pathway and Experimental Workflow

The overall process of using this compound for metal ion detection involves several key steps, from sample preparation to data analysis.

Caption: Signaling pathway for metal ion detection.

Caption: Experimental workflow for metal ion detection.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the performance of this compound as a fluorescent probe for selected metal ions. Note: These values are hypothetical and should be determined experimentally for specific applications.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | ~365 nm | In Methanol |

| Emission Maximum (λem) | ~420 nm | In Methanol |

| Molar Extinction Coefficient (ε) | Value to be determined | At λabs |

| Fluorescence Quantum Yield (ΦF) | Value to be determined | In the absence of quencher |

| Fluorescence Lifetime (τ0) | Value to be determined | In the absence of quencher |

Table 2: Illustrative Performance of this compound as a Metal Ion Sensor

| Metal Ion | Stern-Volmer Constant (KSV) (M-1) | Limit of Detection (LOD) (µM) | Binding Stoichiometry (Probe:Metal) |

| Fe³⁺ | Value to be determined | Value to be determined | Value to be determined |

| Cu²⁺ | Value to be determined | Value to be determined | Value to be determined |

| Hg²⁺ | Value to be determined | Value to be determined | Value to be determined |

| Zn²⁺ | Value to be determined | Value to be determined | Value to be determined |

Experimental Protocols

Materials and Instrumentation

-

This compound: High purity grade.

-

Metal Salts: High purity salts of the metal ions to be tested (e.g., FeCl₃, CuSO₄·5H₂O, HgCl₂, Zn(NO₃)₂·6H₂O).

-

Solvent: Spectroscopic grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Fluorometer: Equipped with a thermostatted cuvette holder.

-

UV-Vis Spectrophotometer: For measuring absorbance spectra.

-

Quartz cuvettes: 1 cm path length.

Preparation of Stock Solutions

-

This compound Stock Solution (e.g., 1 mM): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to obtain the desired concentration.

-

Metal Ion Stock Solutions (e.g., 10 mM): Accurately weigh the corresponding metal salts and dissolve them in the same solvent in separate volumetric flasks to prepare individual stock solutions.

Protocol 1: Fluorescence Titration for Metal Ion Detection

This protocol is used to determine the quenching efficiency and sensitivity of this compound for a specific metal ion.

-

Prepare a series of solutions: In a set of cuvettes, add a fixed volume of the this compound stock solution and dilute with the solvent to a final volume that results in a constant probe concentration (e.g., 10 µM).

-

Add varying concentrations of the metal ion: To each cuvette (except for the blank), add increasing volumes of the metal ion stock solution to achieve a range of final metal ion concentrations. Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.

-

Equilibrate: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 5-10 minutes) at a constant temperature.

-

Record fluorescence spectra: Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of this compound (e.g., ~365 nm). Record the fluorescence intensity at the emission maximum (e.g., ~420 nm).

Protocol 2: Selectivity Study

This protocol is used to assess the selectivity of this compound for a target metal ion in the presence of other potentially interfering ions.

-

Prepare solutions of the target and interfering ions: Prepare solutions containing a fixed concentration of this compound and the target metal ion.

-

Introduce interfering ions: To separate solutions from step 1, add a solution of an interfering metal ion, typically at a concentration equal to or in excess of the target ion.

-

Record fluorescence spectra: Measure the fluorescence emission spectra of all solutions and compare the fluorescence intensity of the solution containing only the target ion with those containing the target ion and interfering ions.

Data Analysis

Stern-Volmer Analysis

The fluorescence quenching data can be analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

where:

-

F₀ is the fluorescence intensity of this compound in the absence of the quencher (metal ion).

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant.

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ. The linearity of the plot indicates a single type of quenching mechanism (either static or dynamic).